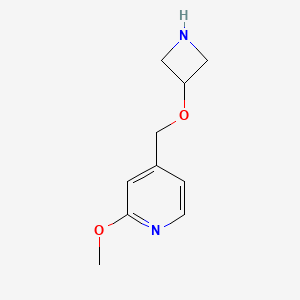
4-(Azetidin-3-yloxymethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yloxymethyl)-2-methoxypyridine is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxymethyl)-2-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxymethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or azetidine rings.
Scientific Research Applications
4-(Azetidin-3-yloxymethyl)-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxymethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridine moiety can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
4-(Azetidin-3-yloxymethyl)-2-methoxypyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-2-methoxypyridine |
InChI |
InChI=1S/C10H14N2O2/c1-13-10-4-8(2-3-12-10)7-14-9-5-11-6-9/h2-4,9,11H,5-7H2,1H3 |
InChI Key |
BNUHNSMMVUFVEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


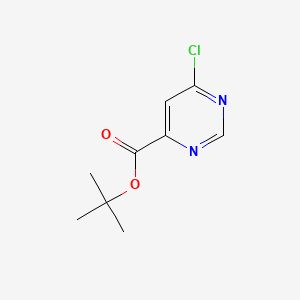
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-triisopropylsilyloxy-phenyl]propanoate](/img/structure/B13895881.png)

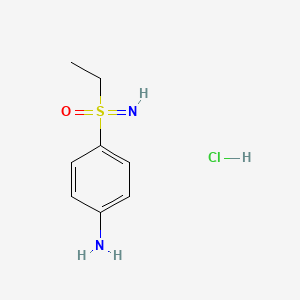
![2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13895898.png)
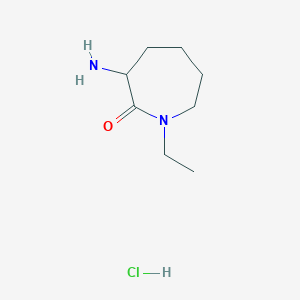
![Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)

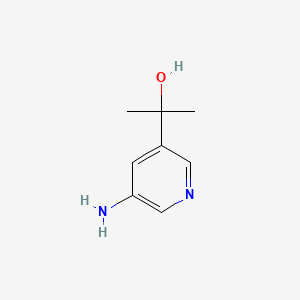

![(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13895922.png)
![6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine](/img/structure/B13895925.png)
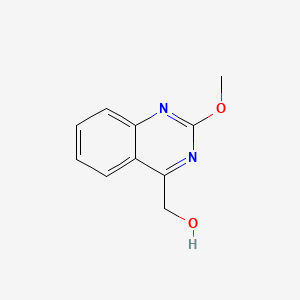
![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
